

# Introduction: A Molecule of Interest in Medicinal Chemistry

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## Compound of Interest

Compound Name: **4-Butoxy-3-ethoxybenzoic acid**

Cat. No.: **B019839**

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**4-Butoxy-3-ethoxybenzoic acid** is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it belongs to a class of compounds that are significant scaffolds in the development of new therapeutic agents.<sup>[1][2]</sup> The dual alkoxy substitution, featuring both a butoxy and an ethoxy group on the benzene ring, imparts specific lipophilic and electronic properties that make it a valuable intermediate for organic synthesis and a candidate for biological evaluation. Alkoxy-substituted benzoic acids are known to exhibit a range of biological activities, including antibacterial and anticancer properties, making this particular molecular architecture a point of interest for drug development professionals.<sup>[3][4]</sup>

This technical guide provides a comprehensive overview of **4-butoxy-3-ethoxybenzoic acid**, detailing its molecular structure, physicochemical properties, a robust synthetic protocol, and methods for its analytical characterization. The insights provided are intended to equip researchers and scientists with the foundational knowledge required for its application in drug discovery and materials science.

## Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of **4-Butoxy-3-ethoxybenzoic acid** are determined by the interplay of its three key functional groups: the carboxylic acid, the ethoxy group, and the butoxy group, all attached to a central benzene ring.

Caption: Molecular structure of **4-Butoxy-3-ethoxybenzoic acid**.

The lipophilicity is enhanced by the butoxy and ethoxy chains, which can influence the molecule's ability to cross biological membranes. The carboxylic acid group provides a site for hydrogen bonding and salt formation, which is critical for solubility in aqueous media and potential interactions with biological targets.

## Data Presentation: Physicochemical Properties

A summary of the key identifiers and physicochemical properties for **4-Butoxy-3-ethoxybenzoic acid** is provided in Table 1.

Property	Value	Source(s)
IUPAC Name	4-Butoxy-3-ethoxybenzoic acid	-
CAS Number	101268-36-4	[5]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>4</sub>	[6]
Molecular Weight	238.28 g/mol	-
Monoisotopic Mass	238.12051 Da	[6]
Canonical SMILES	CCCCOC1=C(C=C(C=C1)C(=O)O)OCC	[6]
InChIKey	HEEGBVYBSCWQJP-UHFFFAOYSA-N	[6]
Predicted XlogP	3.3	[6]
Appearance	Solid (predicted)	-

## Part 2: Synthesis Protocol

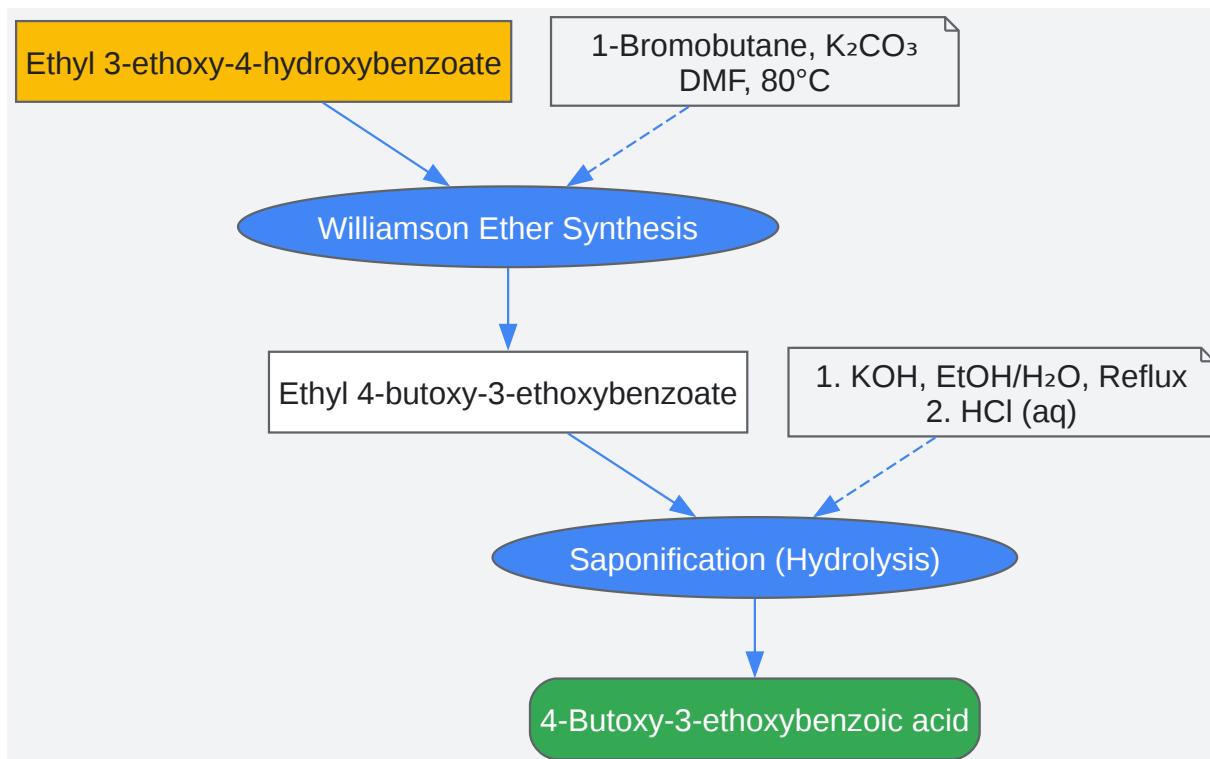
The synthesis of **4-Butoxy-3-ethoxybenzoic acid** can be efficiently achieved through a two-step process commencing from a commercially available starting material, ethyl 3-ethoxy-4-hydroxybenzoate. The methodology involves an initial Williamson ether synthesis followed by saponification (ester hydrolysis).

## Causality in Experimental Design

The choice of a Williamson ether synthesis is predicated on its reliability and high yield for forming aryl ethers from phenols.<sup>[7][8][9]</sup> This S<sub>N</sub>2 reaction requires the conversion of the weakly acidic phenolic hydroxyl group into a more potent nucleophile, the phenoxide.<sup>[10]</sup> A moderately strong base like potassium carbonate is sufficient for this deprotonation and is favored for its ease of handling and removal post-reaction compared to stronger bases like sodium hydride. 1-Bromobutane is selected as the alkylating agent due to its good reactivity as a primary alkyl halide, which minimizes the competing E2 elimination reaction.<sup>[8][9]</sup>

The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction, driven to completion by using a strong base like potassium hydroxide in a protic solvent mixture, followed by acidification to precipitate the final product.<sup>[11]</sup>

## Visualization: Synthetic Workflow



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Caption: Synthetic pathway for **4-Butoxy-3-ethoxybenzoic acid**.

## Experimental Protocol: Step-by-Step Methodology

### Step 1: Synthesis of Ethyl 4-butoxy-3-ethoxybenzoate

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate ( $K_2CO_3$ , 1.5 eq), and N,N-Dimethylformamide (DMF) to create a stirrable solution.
- Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture dropwise at room temperature.
- Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure to yield the crude ethyl 4-butoxy-3-ethoxybenzoate, which can be used in the next step without further purification.

### Step 2: Synthesis of **4-Butoxy-3-ethoxybenzoic acid** (Hydrolysis)

- Reaction Setup: Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate from the previous step in a mixture of ethanol and water (e.g., 2:1 ratio). Add potassium hydroxide (KOH, 3.0 eq).
- Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the ester spot by TLC.
- Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

- Isolation: The white precipitate of **4-Butoxy-3-ethoxybenzoic acid** will form upon acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
- Recrystallization (Optional): For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water.

## Part 3: Analytical Characterization

To confirm the identity and purity of the synthesized **4-Butoxy-3-ethoxybenzoic acid**, a suite of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in their specific chemical environments. The aromatic protons will appear as distinct signals in the downfield region ( $\delta$  6.9-7.8 ppm). The methylene protons of the ethoxy and butoxy groups adjacent to oxygen atoms will be deshielded ( $\delta$  ~4.0-4.2 ppm). The remaining aliphatic protons will appear in the upfield region ( $\delta$  0.9-1.8 ppm). The carboxylic acid proton will be a broad singlet at a very downfield shift ( $\delta$  > 10 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal ( $\delta$  > 165 ppm). Aromatic carbons will resonate in the  $\delta$  110-160 ppm range, with those attached to oxygen atoms appearing further downfield. The aliphatic carbons of the alkoxy groups will be found in the upfield region ( $\delta$  14-70 ppm).

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of benzoic acid and its derivatives shows characteristic absorption bands.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Rationale
O-H (Carboxylic Acid)	3300 - 2500 (broad)	The broadness is due to hydrogen bonding between carboxylic acid dimers. <a href="#">[13]</a> <a href="#">[15]</a>
C-H (Aromatic)	3100 - 3000	Stretching vibrations of sp <sup>2</sup> hybridized C-H bonds on the benzene ring.
C-H (Aliphatic)	3000 - 2850	Stretching vibrations of sp <sup>3</sup> hybridized C-H bonds in the ethoxy and butoxy groups.
C=O (Carbonyl)	1710 - 1680	Stretching vibration of the carbonyl group in the carboxylic acid, conjugated with the aromatic ring. <a href="#">[15]</a>
C=C (Aromatic)	1600, 1580, 1475	Skeletal vibrations within the benzene ring.
C-O (Ether & Acid)	1320 - 1210 (strong)	Asymmetric and symmetric C-O stretching vibrations from the ether linkages and the carboxylic acid.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **4-Butoxy-3-ethoxybenzoic acid** (C<sub>13</sub>H<sub>18</sub>O<sub>4</sub>), the expected monoisotopic mass is 238.1205 Da.[\[6\]](#) Electron ionization (EI) would likely show a molecular ion peak (M<sup>+</sup>) at m/z 238. Common fragmentation patterns would include the loss of the butoxy and ethoxy groups, as well as the characteristic loss of a carboxyl group.

## Part 4: Applications in Research and Drug Development

Substituted benzoic acids are prevalent motifs in medicinal chemistry. The specific substitution pattern of **4-Butoxy-3-ethoxybenzoic acid** makes it a valuable building block for creating more complex molecules with tailored biological activities.

- **Scaffold for Synthesis:** The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of compound libraries for high-throughput screening.
- **Potential Biological Activity:** Alkoxy groups on a benzene ring can modulate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). They can also participate in key binding interactions with biological targets. Research on other alkoxy-substituted benzoic acids suggests potential for antimicrobial, anti-inflammatory, and anticancer activities.<sup>[3][4][16]</sup> For instance, the presence of these groups can influence C-H activation sites for further synthetic elaboration or act as pharmacophore elements.<sup>[3]</sup>
- **Materials Science:** Benzoic acid derivatives are also used in the synthesis of liquid crystals and other advanced materials. The rod-like shape of this molecule could be exploited in such applications.<sup>[11]</sup>

Further investigation into the biological profile of **4-Butoxy-3-ethoxybenzoic acid** and its derivatives is a promising avenue for the development of novel therapeutic agents.

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